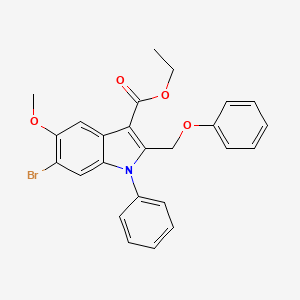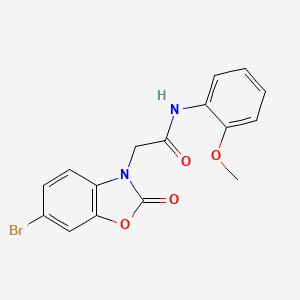![molecular formula C19H15Cl2NO3 B11576510 5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide](/img/structure/B11576510.png)
5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide is an organic compound that belongs to the class of furan carboxamides It is characterized by the presence of a furan ring substituted with a carboxamide group, and two chlorophenyl groups attached to the furan ring through ether and amide linkages
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid: This can be synthesized by reacting 5-hydroxymethylfuran-2-carboxylic acid with 4-chlorophenol in the presence of a suitable base such as potassium carbonate and a coupling agent like dicyclohexylcarbodiimide (DCC).
Conversion to 5-[(4-chlorophenoxy)methyl]furan-2-carboxylic acid chloride: The carboxylic acid is then converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.
Formation of this compound: The acid chloride is reacted with 3-chlorobenzylamine in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The carboxamide group can be reduced to form the corresponding amine.
Substitution: The chlorophenyl groups can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets would depend on the specific application and require further investigation through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 5-[(4-bromophenoxy)methyl]-N-[(3-bromophenyl)methyl]furan-2-carboxamide
- 5-[(4-methylphenoxy)methyl]-N-[(3-methylphenyl)methyl]furan-2-carboxamide
- 5-[(4-fluorophenoxy)methyl]-N-[(3-fluorophenyl)methyl]furan-2-carboxamide
Uniqueness
5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide is unique due to the presence of chlorophenyl groups, which can influence its chemical reactivity and biological activity
Properties
Molecular Formula |
C19H15Cl2NO3 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
5-[(4-chlorophenoxy)methyl]-N-[(3-chlorophenyl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H15Cl2NO3/c20-14-4-6-16(7-5-14)24-12-17-8-9-18(25-17)19(23)22-11-13-2-1-3-15(21)10-13/h1-10H,11-12H2,(H,22,23) |
InChI Key |
HKVPIUWMNXFDNI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CNC(=O)C2=CC=C(O2)COC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-methyl-6-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576448.png)
![ethyl 5-{3-[(2,3-dimethylphenyl)amino]-2-hydroxypropoxy}-1,2-dimethyl-1H-indole-3-carboxylate](/img/structure/B11576459.png)
![8,8-dimethyl-2-methylsulfanyl-5-(3-nitrophenyl)-5,7,9,10-tetrahydro-1H-pyrimido[4,5-b]quinoline-4,6-dione](/img/structure/B11576465.png)
![N-(3,4-dimethylphenyl)-6-(4-ethoxyphenyl)-3-methyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11576471.png)

![5-(3-Bromo-4-methoxyphenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11576480.png)
![N-[1-(2-fluorophenyl)-2,5-dioxo-4-(trifluoromethyl)imidazolidin-4-yl]-2-methylbenzamide](/img/structure/B11576493.png)
![N-cyclopentyl-2-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11576495.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[5-bromo-3-(trifluoroacetyl)-1H-indol-1-yl]acetamide](/img/structure/B11576518.png)
![1-[4-(Benzyloxy)-3-ethoxyphenyl]-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11576519.png)
![(5Z)-2-[4-(pentyloxy)phenyl]-5-(3-phenoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11576523.png)
![2-{2-[(4-tert-butylphenoxy)methyl]-1H-benzimidazol-1-yl}-N-(2-ethyl-6-methylphenyl)-N-(1-methoxypropan-2-yl)acetamide](/img/structure/B11576534.png)
